molecular formula C18H22O2 B3277740 6-Heptyl-2-naphthoic acid CAS No. 66473-01-6

6-Heptyl-2-naphthoic acid

Cat. No.: B3277740
CAS No.: 66473-01-6
M. Wt: 270.4 g/mol
InChI Key: OURHICMQMQBYDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Heptyl-2-naphthoic acid involves several steps. One method involves the use of pinacol boronic esters in a catalytic protodeboronation process . Another method for the synthesis of a similar compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), has been developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various other compounds. For example, one study discusses the formation of inclusion compounds of hydroxynaphthoic acids, which involves co-crystal vs. salt formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. For example, it has a molecular formula of C11H8O3 . More detailed information about its physical and chemical properties can be obtained through laboratory analysis .

Mechanism of Action

6-Heptyl-2-naphthoic acid works by binding to specific receptors in the body, including the peroxisome proliferator-activated receptor (PPAR). This binding activates various signaling pathways that are involved in regulating gene expression and cellular metabolism.

Safety and Hazards

6-Heptyl-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this chemical .

Future Directions

The future directions of research on 6-Heptyl-2-naphthoic acid could involve further exploration of its synthesis methods, its potential applications, and its safety profile. More research is needed to fully understand its properties and potential uses .

Properties

IUPAC Name

6-heptylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURHICMQMQBYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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